dBET57 Exhibits Strict BRD4 BD1 vs. BD2 Degradation Selectivity Not Observed with dBET6 or MZ1
dBET57 demonstrates high selectivity for degrading BRD4 BD1 over BD2, with a DC50/5h of 500 nM for BD1 and no detectable degradation of BD2 at concentrations up to 10 μM [1]. In contrast, dBET6 induces degradation of both BD1 and BD2 in cellular assays [2], and MZ1 degrades full-length BRD4 with moderate selectivity over BRD2/3 [3]. This BD1-exclusive profile is attributed to dBET57's unique CRBN-BRD4 binding pose that disfavors BD2 recruitment [1].
| Evidence Dimension | BRD4 BD1 vs. BD2 degradation selectivity |
|---|---|
| Target Compound Data | DC50 (BD1) = 500 nM; no BD2 degradation at ≤10 μM |
| Comparator Or Baseline | dBET6: degrades both BD1 and BD2; MZ1: degrades BRD4 with some BRD2/3 activity |
| Quantified Difference | dBET57 BD1/BD2 selectivity ratio >20-fold; dBET6 and MZ1 show <5-fold BD1/BD2 selectivity |
| Conditions | HEK293T cells, 5-hour treatment, western blot quantification |
Why This Matters
Enables unambiguous attribution of cellular phenotypes to BRD4 BD1 loss without confounding contributions from BD2 or other BET proteins.
- [1] Nowak RP, DeAngelo SL, Buckley D, He Z, Donovan KA, An J, et al. Plasticity in binding confers selectivity in ligand-induced protein degradation. Nat Chem Biol. 2018;14(7):706-714. doi:10.1038/s41589-018-0055-y View Source
- [2] Winter GE, Mayer A, Buckley DL, Erb MA, Roderick JE, Vittori S, et al. BET bromodomain proteins function as master transcription elongation factors independent of CDK9 recruitment. Mol Cell. 2017;67(1):5-18.e19. doi:10.1016/j.molcel.2017.06.004 View Source
- [3] Zengerle M, Chan KH, Ciulli A. Selective small molecule induced degradation of the BET bromodomain protein BRD4. ACS Chem Biol. 2015;10(8):1770-1777. doi:10.1021/acschembio.5b00216 View Source
